molecular formula C6H4Cl3N B3330934 5-chloro-2-(dichloromethyl)pyridine CAS No. 76469-40-4

5-chloro-2-(dichloromethyl)pyridine

Cat. No.: B3330934
CAS No.: 76469-40-4
M. Wt: 196.5 g/mol
InChI Key: HZJWJQFRKUPIMU-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Scaffolds in Modern Organic Synthesis and Materials Science

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous structural motif in a vast array of chemical compounds. nih.govgoogle.com Its presence is notable in numerous natural products, including alkaloids like nicotine, vitamins such as niacin (Vitamin B3), and essential coenzymes. nih.goviucr.org In the realm of pharmaceuticals, the pyridine scaffold is considered a "privileged structure" due to its consistent presence in a wide range of FDA-approved drugs with diverse therapeutic actions. uni.luchemicalbook.comasianpubs.orgsigmaaldrich.com These include agents for treating cancer, malaria, tuberculosis, and ulcers. iucr.org

The versatility of the pyridine nucleus stems from several key characteristics:

Unique Heteroaromatic Properties: The nitrogen atom imparts a dipole moment and a degree of basicity, influencing the molecule's solubility and ability to participate in hydrogen bonding. google.com

Tunable Reactivity: The pyridine ring can undergo various chemical modifications, allowing for the synthesis of a vast library of derivatives. nih.gov Its electron-deficient nature makes it susceptible to nucleophilic substitution, particularly at the 2- and 4-positions, while electrophilic substitution typically occurs at the 3-position under more demanding conditions. nih.gov

Applications as Ligands and Catalysts: The nitrogen atom's lone pair of electrons allows pyridine and its derivatives to act as effective ligands for transition metals, forming catalysts used in a wide range of organic transformations. chemicalbook.com

In materials science, pyridine-containing polymers and organic materials exhibit interesting optical and electronic properties, leading to their use in functional nanomaterials and other advanced applications. nih.gov The growing demand for pyridine and its derivatives in agrochemicals, pharmaceuticals, and specialty chemicals underscores its economic importance. uni.lu

Overview of Halogenation Strategies and Their Impact on Pyridine Reactivity

The halogenation of pyridine is a fundamental process for creating valuable synthetic intermediates. However, the electron-deficient nature of the pyridine ring makes direct halogenation via electrophilic aromatic substitution (EAS) challenging, often requiring harsh conditions like high temperatures and strong acids. pdx.edu The regioselectivity of these reactions is also a critical consideration.

Several strategies have been developed to achieve selective halogenation of the pyridine ring: pdx.eduavantorsciences.com

Electrophilic Aromatic Substitution (EAS): This method typically favors halogenation at the 3-position but is often limited in scope and requires forcing conditions due to the ring's deactivation towards electrophiles. pdx.edu

Halogenation via N-Oxides: Converting the pyridine to its N-oxide derivative activates the ring, facilitating halogenation at the 2- and 4-positions. The N-oxide can be subsequently removed. pdx.edu

Metalation-Trapping Sequences: Directed ortho-metalation, followed by quenching with a halogen source, allows for regioselective halogenation.

Ring-Opening and Rearrangement: Innovative methods involve opening the pyridine ring to form a more reactive intermediate, which is then halogenated and recyclized to yield the desired substituted pyridine. patsnap.comprepchem.com

Phosphonium Salt Displacement: A modern approach involves the installation of a phosphine (B1218219) reagent at a specific position on the pyridine ring, which is then displaced by a halide nucleophile in an SNAr-type reaction. nih.govfluorochem.co.uksigmaaldrich.com

The introduction of halogens, such as the chlorine atom at the 5-position in 5-chloro-2-(dichloromethyl)pyridine, significantly alters the electronic landscape of the pyridine ring. The electron-withdrawing nature of chlorine further deactivates the ring towards electrophilic attack but can activate it for nucleophilic aromatic substitution. The (dichloromethyl) group at the 2-position is a synthetic handle that can undergo further transformations. For instance, similar trichloromethyl groups can be reduced to dichloromethyl or chloromethyl groups. scbt.com

Positioning this compound within the Landscape of Functionalized Pyridine Research

The compound this compound is a specifically functionalized pyridine. While detailed research on this exact molecule is sparse in publicly available literature, its structural features allow for informed predictions of its chemical behavior based on related compounds. It is an isomer of the more widely documented 2-chloro-5-(chloromethyl)pyridine (B46043), a key intermediate in the synthesis of neonicotinoid insecticides like imidacloprid. chemicalbook.com

The key structural components of this compound are:

The Pyridine Core: Provides the fundamental heterocyclic structure.

A Dichloromethyl Group at the 2-position: This group is a potential site for further chemical reactions. The presence of two chlorine atoms makes the attached carbon atom electrophilic and the methyl protons acidic.

Synthesis of related compounds often involves multi-step processes. For example, the related 2-chloro-5-(chloromethyl)pyridine can be synthesized from 2-chloro-5-(hydroxymethyl)pyridine using a chlorinating agent like thionyl chloride. sigmaaldrich.com Another route involves the chlorination of 3-methylpyridine (B133936). fluorochem.co.uk A patented process describes the preparation of 2-chloro-5-chloromethyl-pyridine from 3-dichloromethyl-pyridine via a 2-alkoxy-5-alkoxymethyl-pyridine intermediate, highlighting transformations involving dichloromethyl groups on pyridine precursors. uni.lu

The reactivity of the dichloromethyl group is of particular interest. Dichloromethane (B109758) itself is known to react slowly with pyridine derivatives under ambient conditions to form methylenebispyridinium dichloride compounds through consecutive SN2 reactions. prepchem.com This suggests that the dichloromethyl group in this compound could be susceptible to nucleophilic attack.

Research Gaps and Emerging Opportunities in Pyridine Chemistry Relevant to this compound

A significant research gap exists concerning the specific compound This compound . A thorough review of scientific databases and chemical literature reveals a lack of dedicated studies on its synthesis, physical and chemical properties, and potential applications. Most available information pertains to its isomer, 2-chloro-5-(chloromethyl)pyridine, or other related structures. chemicalbook.com

This information gap presents several opportunities for new research:

Development of Novel Synthetic Routes: Establishing an efficient and selective synthesis for this compound is the first critical step. This could potentially be achieved by adapting methods used for related isomers, such as the controlled chlorination of a 5-chloro-2-methylpyridine (B1585889) precursor.

Characterization and Property Analysis: There is a need for comprehensive characterization of the compound's physical and spectroscopic properties. The properties of the well-documented isomer 2-chloro-5-(chloromethyl)pyridine are provided below for comparison.

Table 1: Physical and Chemical Properties of 2-chloro-5-(chloromethyl)pyridine (Note: This data is for a related isomer, as data for this compound is not readily available)

Property Value Reference(s)
Molecular Formula C₆H₅Cl₂N uni.lu
Molecular Weight 162.02 g/mol uni.lu
Melting Point 37-42 °C uni.lu
Appearance Solid

| CAS Number | 70258-18-3 | uni.lu |

Exploration of Reactivity and Applications: Research into the reactivity of the dichloromethyl group could unveil new synthetic pathways. Given that its isomer is a crucial agrochemical intermediate, investigating the biological activity of derivatives of this compound could lead to the discovery of new bioactive molecules. The different substitution pattern may lead to novel biological profiles or material properties.

Closing these research gaps would not only contribute fundamental knowledge to the field of functionalized pyridines but also potentially unlock new applications for this currently understudied molecule.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2-(dichloromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl3N/c7-4-1-2-5(6(8)9)10-3-4/h1-3,6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZJWJQFRKUPIMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Cl)C(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Chloro 2 Dichloromethyl Pyridine and Its Precursors/derivatives

Classical and Established Synthetic Routes to 5-chloro-2-(dichloromethyl)pyridine

Traditional syntheses often rely on multi-step processes involving the functionalization of a pre-formed pyridine (B92270) ring.

A critical phase in the synthesis is the selective introduction of chlorine atoms onto both the pyridine nucleus and the methyl side chain. This often requires careful control of reaction conditions to achieve the desired regioselectivity and degree of chlorination.

One established method is the liquid-phase chlorination of 3-picoline. google.com This reaction can be carried out in solvents like nitrobenzene (B124822) or dichloroethane, using an initiator such as phosphorus trichloride. To prevent over-chlorination, an acidic buffer may be employed to maintain the pH between 4 and 5. The temperature is typically raised from an initial 80-100°C to 140-160°C after the introduction of chlorine gas.

Alternatively, vapor-phase chlorination of 3-picoline is utilized to produce polychlorinated picolines, which can serve as precursors. google.comgoogle.com The chlorination of the side chain can be achieved through radical mechanisms, often initiated by UV light or chemical initiators like azo-bisisobutyronitrile (AIBN), to convert the methyl group into a trichloromethyl group. google.comasianpubs.org

A stepwise approach is common, where the ring and side chain are halogenated in separate steps. For example, one could start with 2-chloro-5-methylpyridine (B98176) and subsequently chlorinate the methyl group. asianpubs.org Conversely, another pathway involves the photo-catalytic chlorination of 3-methylpyridine (B133936) to 3-(trichloromethyl)pyridine, followed by chlorination of the pyridine ring. google.com

A comparison of classical halogenation strategies is presented below:

Table 1: Comparison of Classical Halogenation Strategies
Starting Material Reagents and Conditions Intermediate/Product Reference(s)
3-Picoline PCl₃, Cl₂, Nitrobenzene, 140-160°C 2-chloro-5-(trichloromethyl)pyridine (B1585791) google.com
3-Picoline H₂SO₄, Acetic Acid, AIBN, Cl₂, 75°C Chlorinated picoline mixture google.com
2-chloro-5-chloromethyl pyridine Cl₂, UV light, reflux 2-chloro-5-(trichloromethyl)pyridine asianpubs.org
3-methylpyridine Photocatalytic chlorination, then gas-phase chlorination 2-chloro-5-(trichloromethyl)pyridine google.com

Once a suitable chlorinated precursor is obtained, functional group interconversions are often necessary to arrive at the final this compound structure. A key transformation is the partial reduction of a trichloromethyl group (-CCl₃) to a dichloromethyl group (-CHCl₂).

Another synthetic route involves building up the side chain from a different functional group. For example, (5-chloropyridin-2-yl)methanol (B1288476) can be synthesized from methyl 5-chloropicolinate via reduction with sodium borohydride. chemicalbook.com The resulting alcohol is then treated with thionyl chloride to produce 5-chloro-2-(chloromethyl)pyridine. chemicalbook.comprepchem.com Further controlled chlorination of the chloromethyl group would be required to yield the target dichloromethyl compound.

A more complex pathway starts from 3-dichloromethyl-pyridine, which can be obtained as a byproduct of 3-methylpyridine chlorination. google.com This intermediate is reacted with an alkoxide to form a 2-alkoxy-5-alkoxymethyl-pyridine derivative. Subsequent treatment with a strong chlorinating agent, such as a mixture of phosphorus(V) chloride and phosphoryl chloride, results in the substitution of both alkoxy groups to yield 2-chloro-5-chloromethyl-pyridine. google.comgoogle.com This product, however, still requires an additional chlorination step on the side chain to form the final dichloromethyl product.

Modern and Sustainable Synthetic Approaches for this compound

Contemporary synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign methods.

Catalysis plays a pivotal role in modern synthetic strategies by enabling higher selectivity and yields under milder conditions. The vapor-phase chlorination of 3-picoline can be significantly improved by using catalysts. google.comgoogle.com Supported palladium catalysts or Mordenite zeolite have been shown to be effective for the vapor-phase catalytic chlorination of β-picoline to produce intermediates like 2-chloro-5-trichloromethylpyridine. google.comgoogle.com The reaction is typically conducted at temperatures between 250°C and 350°C. google.comgoogle.com

Patented methods describe the use of a supported palladium chloride catalyst for the direct, one-step synthesis of 2-chloro-5-chloromethyl pyridine from 3-methylpyridine and chlorine gas. patsnap.com For the subsequent chlorination of the pyridine ring, a tungsten(VI) chloride (WCl₆) catalyst has been reported for the conversion of 2-chloro-5-(trichloromethyl)pyridine to 2,3,6-trichloro-5-(trichloromethyl)pyridine. asianpubs.org These catalytic systems offer enhanced control over the chlorination process compared to traditional stoichiometric reagents.

Table 2: Catalytic Methods in Chlorinated Pyridine Synthesis

Reaction Catalyst Conditions Product Reference(s)
Vapor Phase Chlorination of β-picoline Mordenite zeolite or supported Palladium 250-350°C 2-Chloro-5-trichloromethylpyridine google.comgoogle.com
Chlorination of 3-methylpyridine Supported PdCl₂ Gas phase 2-chloro-5-chloromethyl pyridine patsnap.com
Ring Chlorination WCl₆ 175°C 2,3,6-Trichloro-5-(trichloromethyl)pyridine asianpubs.org

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of pyridine derivative synthesis, this includes the use of environmentally benign solvents, solvent-free conditions, microwave-assisted synthesis, and reusable catalysts. researchgate.netnih.govnih.govresearcher.life

Vapor-phase catalytic reactions, as described above, align with green chemistry principles by minimizing or eliminating the need for hazardous solvents. google.comgoogle.com Furthermore, the development of continuous flow chemistry offers a more efficient, controlled, and scalable approach to synthesis. researchgate.netasianpubs.org A recent study demonstrated the use of a flow reactor for the synthesis of bioactive derivatives starting from 2-chloro-5-(chloromethyl)pyridine (B46043), highlighting the potential of this technology for safer and more efficient production. researchgate.netasianpubs.org

The concept of atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is a key metric in green chemistry. researchgate.net Synthetic routes that minimize the formation of byproducts and waste are preferred. While classical routes for chlorinated pyridines can generate significant waste, modern catalytic methods improve atom economy by offering higher selectivity.

Table 3: Application of Green Chemistry Principles

Green Approach Principle Advantages Reference(s)
Vapor-Phase Catalysis Solvent reduction Reduced solvent waste, potential for continuous processing google.comgoogle.com
Continuous Flow Reaction Process intensification Enhanced safety, control, efficiency, and scalability researchgate.netasianpubs.org
Microwave-Assisted Synthesis Energy efficiency Shortened reaction times, improved yields nih.gov
Use of Reusable Catalysts Waste reduction Decreased catalyst waste and cost bhu.ac.in

Flow Chemistry and Continuous Processing Techniques for Scalable Production

The scalable synthesis of chlorinated pyridines, including this compound, is increasingly leveraging flow chemistry and continuous processing to enhance safety, efficiency, and scalability over traditional batch methods. While specific literature on the continuous production of this compound is emerging, principles from related processes for chlorinated aromatics and pyridines are highly applicable.

Continuous Stirred Tank Reactors (CSTRs) and packed-bed microreactors are prominent in this field. researchgate.netorganic-chemistry.org For instance, a continuous flow process for the N-oxidation of pyridine derivatives has been developed using a packed-bed microreactor with a titanium silicalite (TS-1) catalyst and hydrogen peroxide. organic-chemistry.org This system demonstrated high efficiency and stability over 800 hours of continuous operation, achieving yields of up to 99% with significantly reduced reaction times compared to batch processes. organic-chemistry.org Such a setup could be adapted for the oxidation steps often involved in the synthesis of precursors to this compound.

Furthermore, the synthesis of related compounds like 2-chloro-5-(chloromethyl)pyridine has been explored using continuous flow reaction modules. asianpubs.org These studies highlight the potential for rapid and efficient synthesis of bioactive derivatives, starting from key chlorinated pyridine intermediates. asianpubs.org The Bohlmann-Rahtz pyridine synthesis and the Hantzsch dihydropyridine (B1217469) synthesis have also been successfully adapted to continuous flow processing using microwave reactors, demonstrating the versatility of this technology for constructing the pyridine ring itself. nih.gov

The chlorination of paraffin, while a different substrate, provides a model for the continuous industrial production of chlorinated compounds. google.com This process utilizes a series of reactors with ultraviolet initiation, where reactants flow sequentially, allowing for controlled and efficient chlorination. google.com Similarly, the use of fluoroform gas as a difluoromethyl source in a scalable continuous flow process for producing Eflornithine highlights how challenging gas-liquid reactions can be safely and efficiently managed in continuous systems, a principle relevant to the chlorination of pyridine derivatives. lookchem.com

Table 1: Comparison of Batch vs. Continuous Flow Processing for Pyridine Derivative Synthesis

Parameter Batch Processing Continuous Flow Processing
Safety Higher risk with exothermic reactions and hazardous reagents. Enhanced safety due to smaller reaction volumes and better heat transfer. lookchem.com
Efficiency Often longer reaction times and complex workups. Reduced reaction times and potential for integrated workup. organic-chemistry.org
Scalability Challenging to scale up, often requiring significant process redesign. More straightforward scalability by extending operation time or parallelizing reactors. researchgate.net
Process Control Difficult to maintain precise control over temperature and mixing. Precise control over reaction parameters. organic-chemistry.org

| Yield & Quality | Can be variable. | Often results in higher yields and improved product quality. researchgate.net |

Asymmetric Synthetic Strategies for Chiral Analogs

While this compound itself is not chiral, the development of asymmetric synthetic strategies is crucial for accessing its chiral analogs, which may have unique biological activities. Methodologies would focus on introducing chirality either to the pyridine core or to a substituent.

Asymmetric synthesis of functionalized pyridines can be approached through various means, although direct examples for this compound analogs are not prevalent in the literature. One can, however, extrapolate from general methods for asymmetric pyridine synthesis. For instance, chiral auxiliaries can be employed to direct the stereoselective functionalization of a pre-formed pyridine ring.

Another potential avenue is the use of asymmetric catalysis. For example, a chiral catalyst could be used in a cycloaddition reaction to construct the pyridine ring with controlled stereochemistry. While the Bohlmann-Rahtz and Hantzsch syntheses are typically not asymmetric, modifications involving chiral catalysts or reactants could potentially induce stereoselectivity. nih.gov

Furthermore, the stereoselective synthesis of organoselenium heterocyclic compounds, such as 9-selenabicyclo[3.3.1]nonene-2 derivatives, demonstrates how high regio- and stereoselectivity can be achieved in the synthesis of heterocyclic systems. mdpi.com These principles could inspire the design of asymmetric routes to chiral analogs of this compound.

Chemo-, Regio-, and Stereoselectivity in the Synthesis of this compound

The selective synthesis of this compound is a significant challenge due to the multiple reactive sites on the pyridine ring and the methyl group. Achieving high chemo-, regio-, and stereoselectivity is paramount for an efficient synthetic process.

Chemo- and Regioselectivity:

The synthesis of this compound often involves the chlorination of a suitable precursor. The control of chemo- and regioselectivity in this step is critical. For example, starting from 3-methylpyridine, chlorination can occur on the pyridine ring or the methyl group. A patented method describes the vapor-phase chlorination of 3-methylpyridine over a supported palladium chloride catalyst to produce 2-chloro-5-(chloromethyl)pyridine, demonstrating a degree of regioselectivity. patsnap.com

Another approach involves the chlorination of a pre-functionalized pyridine. The synthesis of 2-chloro-5-(chloromethyl)pyridine from 2-chloro-5-(hydroxymethyl)pyridine using thionyl chloride is a chemoselective transformation of the hydroxyl group. prepchem.com A process for preparing 2-chloro-5-chloromethyl-pyridine from 2-alkoxy-5-alkoxymethyl-pyridine derivatives with a chlorinating agent also highlights the importance of the starting material in directing the reaction's outcome. google.com

The synthesis of 2-chloro-6-(dichloromethyl)pyridine (B1220261) from 2-chloro-6-(trichloromethyl)pyridine via reduction with iron filings in the presence of hydrochloric acid is an example of controlled de-chlorination, showcasing chemoselectivity. prepchem.com

Computational studies, such as those on (3+2) cycloaddition reactions, are increasingly used to understand and predict the chemo-, regio-, and stereoselectivities of complex organic reactions. researchgate.net Such studies can be invaluable in designing selective syntheses for compounds like this compound.

Stereoselectivity:

As this compound is achiral, stereoselectivity is not a factor in its direct synthesis. However, as discussed in the previous section, it becomes a critical consideration in the synthesis of its chiral analogs.

Table 2: Compound Names Mentioned in the Article

Compound Name
2-alkoxy-5-alkoxymethyl-pyridine
2-amino-5-chloropyridine
2-chloro-5-(chloromethyl)pyridine
2-chloro-5-(hydroxymethyl)pyridine
2-chloro-6-(chloromethyl)pyridine
2-chloro-6-(dichloromethyl)pyridine
2-chloro-6-(trichloromethyl)pyridine
3-methylpyridine
This compound
5-chloropicolinic acid
Eflornithine
N-(5-chloro-2-pyridyl)triflimide

Reactivity and Mechanistic Investigations of 5 Chloro 2 Dichloromethyl Pyridine

Electrophilic and Nucleophilic Substitution Reactions Involving the Pyridine (B92270) Core

The pyridine ring is inherently electron-deficient compared to benzene (B151609) due to the electronegativity of the nitrogen atom. This fundamental characteristic makes it less susceptible to electrophilic attack and more prone to nucleophilic substitution. The presence of two strongly electron-withdrawing groups, the chloro group at the 5-position and the dichloromethyl group at the 2-position, further modulates this reactivity.

The pyridine nucleus is generally deactivated towards electrophilic aromatic substitution. mdpi.com Reactions like nitration and halogenation require harsh conditions. The electron-withdrawing nature of both the chloro and dichloromethyl substituents in 5-chloro-2-(dichloromethyl)pyridine exacerbates this deactivation, making electrophilic substitution at the remaining carbon positions (C3, C4, and C6) highly unfavorable.

Conversely, the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr). patsnap.comacs.org Nucleophilic attack occurs preferentially at the positions ortho and para to the ring nitrogen (the C2/C6 and C4 positions). This preference is due to the ability of the electronegative nitrogen atom to stabilize the intermediate Meisenheimer complex by accommodating the negative charge. google.comchemicalbook.com In this compound, the C2 and C6 positions are particularly activated by the ring nitrogen. The C4 position is also activated. Given that the C2 position is already substituted, nucleophilic attack would be anticipated at the C4 and C6 positions, provided a suitable leaving group is present. The chlorine atom at the C5 position, while activating the ring to nucleophilic attack in general, is not at a position typically displaced in SNAr reactions on pyridines.

The substituents on the pyridine ring play a crucial role in determining its reactivity. Both the chloro and dichloromethyl groups are electron-withdrawing, primarily through the inductive effect (-I).

Chloro Group (C5): The chlorine atom at the C5 position deactivates the entire ring towards electrophilic attack through its inductive effect. For nucleophilic aromatic substitution, this electron-withdrawing group increases the electrophilicity of the ring carbons, thereby activating the ring towards attack by nucleophiles at the 2, 4, and 6 positions.

Dichloromethyl Group (C2): The dichloromethyl group (-CHCl₂) is a strong electron-withdrawing group due to the electronegativity of the two chlorine atoms. Its position at C2 significantly lowers the electron density of the pyridine ring, especially at the ortho (C3) and para (C4) positions relative to itself. This has two major consequences:

Deactivation for Electrophilic Attack: It strongly deactivates the ring, making electrophilic substitution even more difficult than on unsubstituted pyridine.

Activation for Nucleophilic Attack: It strongly enhances the ring's susceptibility to nucleophilic attack, particularly at the C4 and C6 positions.

In concert, these two substituents render the pyridine core of this compound highly electron-deficient, making it a prime candidate for nucleophilic aromatic substitution reactions while being largely inert to electrophilic substitution under standard conditions.

Reactivity of the Dichloromethyl Moiety in this compound

The dichloromethyl group is a versatile functional handle, susceptible to a range of transformations including hydrolysis, substitution, reduction, and oxidation.

The dichloromethyl group can undergo hydrolysis to form an aldehyde. This transformation typically proceeds via a two-step nucleophilic substitution mechanism, where water or a hydroxide (B78521) ion acts as the nucleophile, displacing the chloride ions one by one to form an unstable geminal-diol. This intermediate readily eliminates a molecule of water to yield the corresponding aldehyde. rsc.org The reaction can be catalyzed by either acid or base. rsc.org

General Hydrolysis Pathway: Step 1: Nucleophilic attack by H₂O or OH⁻ on the dichloromethyl carbon, displacing the first chloride ion. Step 2: A second nucleophilic attack displaces the second chloride ion, forming a geminal-diol intermediate. Step 3: Elimination of water from the gem-diol to form the stable aldehyde.

The chlorine atoms of the dichloromethyl group can be displaced by other nucleophiles besides water. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds. The reaction of dichloromethane (B109758) with pyridine derivatives has been shown to proceed via two consecutive SN2 reactions to form a methylenebispyridinium salt. mdpi.com This suggests that the dichloromethyl group in this compound is highly electrophilic and reactive towards nucleophiles.

A variety of nucleophiles can potentially be used to displace the chlorine atoms, including:

Amines: To form aminals or imines after subsequent elimination.

Thiols: To form dithioacetals.

Cyanide: To introduce a cyano group, which can be further elaborated.

Carbanions (e.g., Grignard reagents, organolithiums): To form new carbon-carbon bonds, although the strong basicity of these reagents could lead to competing side reactions.

These substitution reactions provide a pathway to a diverse range of 2-substituted pyridine derivatives.

The dichloromethyl group can be either reduced or oxidized to access different functional groups.

Reductive Transformations: Reduction of the dichloromethyl group can lead to either a chloromethyl (-CH₂Cl) or a methyl (-CH₃) group, depending on the reducing agent and reaction conditions. A patent describes the reduction of 2-chloro-6-(trichloromethyl)pyridine to 2-chloro-6-(dichloromethyl)pyridine (B1220261) using reagents like potassium hydroxide in the presence of chloroform. google.com This indicates that partial reduction of polyhalogenated methyl groups on the pyridine ring is feasible. The reduction of chloromethyl pyridines using triphenyltin (B1233371) hydride has also been studied. acs.org Complete reduction to the methyl group can often be achieved using stronger reducing agents or catalytic hydrogenation.

Table 1: Example of Reduction of a Trichloromethylpyridine to a Dichloromethylpyridine

Starting MaterialReagents and ConditionsProductYieldReference
2-Chloro-6-(trichloromethyl)pyridine50% aq. NaOH, tricaprylylmethyl ammonium (B1175870) chloride, CHCl₃, overnight2-Chloro-6-(dichloromethyl)pyridine64% (by GLC) google.com
2-Chloro-6-(trichloromethyl)pyridine85% KOH powder, N-methylpyrrolidone, CHCl₃, 3 min2-Chloro-6-(dichloromethyl)pyridine34% (by GLC) google.com
6-Phenoxy-2-(trichloromethyl)pyridine85% KOH, H₂O, DMSO, 70-80 °C, 1.5 h6-Phenoxy-2-(dichloromethyl)pyridine90% purity google.com

Oxidative Transformations: Oxidation of the dichloromethyl group can yield the corresponding carboxylic acid. While direct oxidation of the dichloromethyl group in this specific molecule is not detailed in the search results, the oxidation of related structures is well-known. For instance, methyl groups on the pyridine ring can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate. google.comgoogle.com The hydrolysis of the dichloromethyl group to an aldehyde, as discussed previously, provides an intermediate that can be readily oxidized to the carboxylic acid, 5-chloropyridine-2-carboxylic acid, using common oxidants. The in-situ generation of pyridine-2-carboxylic acid from various pyridyl-containing ligands under oxidative conditions has also been observed. rsc.org

Radical Reactions and Single-Electron Transfer Processes

The reactivity of this compound in radical reactions is primarily understood through the mechanisms of its synthesis rather than its subsequent transformations. The chlorination of the methyl group on 2-chloro-5-methylpyridine (B98176) to yield this compound and ultimately 2-chloro-5-trichloromethylpyridine is a process that typically proceeds via a free radical chain mechanism. This is evidenced by the use of radical initiators in various patented synthetic routes.

For instance, the synthesis of 2-chloro-5-trichloromethylpyridine from 2-chloro-5-methylpyridine often employs initiators such as azo-bisisobutyronitrile or organic peroxides like methyl ethyl ketone peroxide. google.comgoogle.com These initiators decompose upon heating to generate radicals, which then abstract a hydrogen atom from the methyl group of 2-chloro-5-methylpyridine. The resulting benzylic-type radical reacts with molecular chlorine to form 2-chloro-5-(chloromethyl)pyridine (B46043) and a chlorine radical, which continues the chain reaction. The process continues with the formation of this compound and subsequently 2-chloro-5-trichloromethylpyridine.

While detailed studies on the specific radical reactions starting from isolated this compound are not extensively documented, its structure suggests potential for further radical-mediated transformations. The dichloromethyl group can be susceptible to further chlorination under radical conditions to form the trichloromethyl derivative.

Information regarding single-electron transfer (SET) processes involving this compound is sparse in the current scientific literature. However, the general principles of SET can be applied to predict its potential reactivity. The pyridine ring, particularly with an electron-withdrawing chlorine atom, can act as an electron acceptor in certain contexts. Photoredox catalysis, a field that heavily relies on SET processes, has been used for the functionalization of similar substituted pyridines, suggesting that this compound could potentially engage in such transformations.

Rearrangement Reactions and Isomerization Pathways

Currently, there is a notable lack of specific information within the peer-reviewed scientific literature concerning the rearrangement reactions and isomerization pathways of this compound. While synthetic procedures for preparing isomerically pure chlorinated pyridines exist, these typically involve the separation of isomers formed during the synthetic process rather than the isomerization of a pre-formed, specific isomer like this compound. google.com The thermal and chemical stability of the substituted pyridine ring generally makes such rearrangements energetically unfavorable without specific catalytic or high-energy conditions, which have not been reported for this particular compound.

Kinetic and Thermodynamic Aspects of Reactions Involving this compound

A study on the reaction of various pyridine derivatives with dichloromethane (DCM) to form methylenebispyridinium dichlorides provides a model for the reactivity of a dihalomethyl group with a pyridine nitrogen. pdx.edupdx.edunih.gov The reaction proceeds through two consecutive SN2 substitutions. For the reaction between 4-(dimethylamino)pyridine and DCM, the second-order rate constants were determined, highlighting that the second substitution is significantly faster than the first. pdx.edupdx.edunih.gov

Table 1: Kinetic Data for the Reaction of 4-(dimethylamino)pyridine with Dichloromethane

Reaction Step Second-Order Rate Constant (k) [M⁻¹ s⁻¹]
First Substitution (k₁) 2.56 (± 0.06) x 10⁻⁸
Second Substitution (k₂) 4.29 (± 0.01) x 10⁻⁴

Data sourced from a study on the reaction of pyridine derivatives with dichloromethane. pdx.edupdx.edunih.gov

While this data is for a different pyridine derivative and the reaction involves the pyridine nitrogen as a nucleophile attacking an external dichloromethyl source, it illustrates the general reactivity patterns. For this compound, intramolecular or intermolecular reactions involving the dichloromethyl group would be influenced by the electronic effects of the chloro-substituted pyridine ring. The electron-withdrawing nature of the chlorine atom at the 5-position deactivates the pyridine ring towards electrophilic attack but can influence the reactivity of the dichloromethyl group in other ways, such as by stabilizing radical intermediates.

Thermodynamic data, such as enthalpy of formation or Gibbs free energy of reaction, for this compound are not reported in standard chemical databases.

Role as an Intermediate in Multi-Step Organic Synthesis Pathways

This compound, and its close structural relatives, are significant intermediates in the synthesis of various commercially important agrochemicals. The primary utility of this compound class lies in the fact that the chlorinated methyl group at the 2-position of the pyridine ring serves as a handle for further chemical modifications.

The most prominent role of these compounds is as precursors in the production of neonicotinoid insecticides and pyridyloxy-phenoxy herbicides. For example, the synthesis of the herbicide fluazifop-butyl (B166162) involves the preparation of 2-chloro-5-trichloromethylpyridine, which is synthesized by the chlorination of 2-chloro-5-methylpyridine. epo.org this compound is a direct intermediate in this multi-step chlorination process.

Table 2: Synthesis of 2-chloro-5-chloromethylpyridine and its derivatives

Starting Material Reagents and Conditions Product Application of Product Reference
2-Alkoxy-5-alkoxymethyl-pyridine Chlorinating agent (e.g., POCl₃, PCl₅), 10-120 °C 2-Chloro-5-chloromethylpyridine Intermediate for insecticides google.com
2-Chloro-5-methylpyridine Cl₂, radical initiator (e.g., azo-bisisobutyronitrile) 2-Chloro-5-(dichloromethyl)pyridine and 2-Chloro-5-trichloromethylpyridine Intermediate for herbicides google.comepo.org
2-Chloro-5-(chloromethyl)pyridine Hydrazine hydrate, then aromatic aldehydes in a flow reactor Bioactive hydrazone compounds Potential antimicrobial and anti-malarial agents researchgate.net

The dichloromethyl group in this compound is a versatile functional group. It can be hydrolyzed under controlled conditions to yield the corresponding aldehyde, 5-chloro-2-formylpyridine, which is another valuable synthetic intermediate. Alternatively, it can be fully chlorinated to the trichloromethyl group, which can then be converted to a trifluoromethyl group via a halogen exchange reaction (halex reaction). google.comchemicalbook.com This transformation is crucial for the synthesis of certain herbicides. epo.org

Furthermore, the chlorine atom on the pyridine ring at the 5-position can undergo nucleophilic aromatic substitution, although this is generally less facile than reactions at the dichloromethyl group. The combination of these reactive sites makes this compound and related compounds key building blocks in industrial organic synthesis.

Derivatization and Functionalization Strategies of 5 Chloro 2 Dichloromethyl Pyridine

Strategies for Modifying the Dichloromethyl Group

The dichloromethyl group at the 2-position of the pyridine (B92270) ring is a key handle for a range of chemical transformations. These modifications allow for the introduction of various functional groups, significantly expanding the synthetic utility of the parent molecule.

Transformations to Other Halogenated Methyl Derivatives

The dichloromethyl group can be transformed into other halogenated methyl derivatives. For instance, further chlorination can lead to the formation of a trichloromethyl group. The synthesis of 2-chloro-5-(trichloromethyl)pyridine (B1585791) from 3-picoline often proceeds through a dichloromethyl intermediate. google.com

PrecursorReagent(s)ProductNotes
3-Methylpyridine (B133936)Chlorine, Initiator2-Chloro-5-(trichloromethyl)pyridineProceeds via a dichloromethyl intermediate. google.com
3-Dichloromethyl-pyridineSodium methoxideNot specifiedReaction conditions provided. google.com

Conversion to Aldehyde, Carboxylic Acid, or Related Derivatives

A significant transformation of the dichloromethyl group is its hydrolysis or oxidation to form an aldehyde or a carboxylic acid. The conversion of a dichloromethyl group to an aldehyde is a known synthetic route. google.com For example, 3-dichloromethylpyridine can be prepared by the chlorination of 3-pyridinaldehyde. google.com This suggests the reverse reaction, the hydrolysis of the dichloromethyl group to an aldehyde, is a feasible transformation.

Furthermore, the oxidation of the dichloromethyl group can yield a carboxylic acid. For instance, 5-chloropicolinic acid can be synthesized, which is a known inhibitor of dopamine (B1211576) β-hydroxylase. chemicalbook.com The synthesis of 5-chloropyridine-2-carboxylic acid from various precursors like 2-bromo-5-chloropyridine (B189627) or 5-chloro-2-picoline has been documented. chemicalbook.com While direct oxidation of 5-chloro-2-(dichloromethyl)pyridine to the carboxylic acid is not explicitly detailed in the provided results, the existence of these related carboxylic acids points to the synthetic accessibility of this functional group.

Starting MaterialProductRelevant Information
3-Pyridinaldehyde3-DichloromethylpyridineChlorination reaction. google.com
5-Chloropicolinic acid precursors5-Chloropyridine-2-carboxylic acidVarious synthetic routes available. chemicalbook.com

Functionalization of the Pyridine Ring System via Directed Methods

The pyridine ring of this compound offers several positions for functionalization. Directed methods, where existing substituents guide the introduction of new groups to specific positions, are particularly powerful.

Directed Ortho-Metalation (DoM) Approaches and Subsequent Electrophilic Quenching

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. harvard.edubaranlab.org In this approach, a directing group, typically a Lewis basic moiety, coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. baranlab.org The resulting lithiated species can then be quenched with a variety of electrophiles. For pyridines, while direct metalation can be complicated by the addition of the organometallic reagent to the pyridine ring, the use of appropriate directing groups can lead to efficient lithiation. harvard.edu The use of hindered amide bases like TMPMgCl•LiCl has been shown to be effective for the directed metalation of electron-poor heteroarenes. harvard.edu While specific examples for this compound are not detailed, the principles of DoM are applicable to functionalize the pyridine ring, potentially at the C-3 or C-4 positions, depending on the directing capabilities of the chloro and dichloromethyl substituents.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira, Negishi) at Halogenated Positions

The chlorine atom at the 5-position of the pyridine ring serves as an excellent handle for various transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in C-C and C-heteroatom bond formation.

Negishi Cross-Coupling: An efficient synthesis of methyl-2,2'-bipyridines has been achieved using a Negishi cross-coupling strategy, highlighting the utility of this reaction for pyridine functionalization. acs.org

Suzuki-Miyaura, Heck, and Sonogashira Reactions: These are widely used cross-coupling reactions for the functionalization of aryl halides. Although specific examples with this compound as the substrate are not provided, the reactivity of the C-Cl bond on the pyridine ring makes it a suitable candidate for these transformations. These reactions would allow for the introduction of aryl, vinyl, and alkynyl groups, respectively.

Buchwald-Hartwig Amination and Other C-N/C-O Bond Formations

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the formation of C-N bonds. acs.org This methodology is highly effective for the amination of aryl halides, including chloro-pyridines. The reaction can be used to introduce a wide range of primary and secondary amines, as well as other nitrogen-containing functional groups. While aryl tosylates have been successfully aminated using a Pd-NHC catalyst, the amination of aryl halides is a more established process. acs.org This makes the 5-chloro position of the target molecule a prime site for introducing amino substituents.

Similarly, related palladium-catalyzed reactions can be employed for the formation of C-O bonds, allowing for the synthesis of arylethers.

Reaction TypePosition of FunctionalizationPotential Products
Negishi Coupling5-positionBiaryls
Suzuki-Miyaura Coupling5-positionBiaryls
Heck Coupling5-positionSubstituted Alkenes
Sonogashira Coupling5-positionSubstituted Alkynes
Buchwald-Hartwig Amination5-positionAryl Amines

Cycloaddition Reactions and Annulation Strategies Utilizing this compound

Cycloaddition and annulation reactions represent powerful tools for the construction of complex cyclic and polycyclic molecular architectures. However, a thorough review of the scientific literature reveals a notable scarcity of specific studies detailing the participation of this compound in such transformations. The reactivity of this compound in these contexts can be theoretically considered by analyzing its constituent functional groups: the pyridine ring and the dichloromethyl group.

The pyridine ring, being electron-deficient, can participate in inverse-electron-demand Diels-Alder reactions, where it acts as the diene component. The presence of a chlorine atom at the 5-position further withdraws electron density, potentially enhancing its reactivity in such cycloadditions. Conversely, the dichloromethyl group at the 2-position is a sterically bulky and electron-withdrawing substituent. Its influence on the pyridine's frontier molecular orbitals would be a critical factor in any potential cycloaddition.

Annulation strategies often involve the formation of a new ring fused to the existing scaffold. For this compound, this could hypothetically involve reactions that utilize the reactivity of the C-H bonds adjacent to the dichloromethyl group or functionalization of the pyridine ring followed by a ring-closing step. For instance, deprotonation of the dichloromethyl group to form a carbanion, followed by reaction with a suitable dielectrophile, could be a conceivable, though unproven, route to annulated products.

A patent describing the synthesis of 3-dichloromethyl-pyridine provides some context for the stability and reactivity of the dichloromethyl functionality on a pyridine ring, but does not extend to its use in cycloaddition or annulation reactions. Another study on the reaction of 3-trichloromethyl-1,2,4-triazines with 2,5-norbornadiene (B92763) demonstrated the formation of 2-dichloromethylpyridine, indicating that dichloromethyl-substituted pyridines can be products of reactions involving cycloaddition precursors, though this does not illustrate the reactivity of the final product in subsequent cycloadditions.

Table 1: Potential Cycloaddition and Annulation Reactions Involving this compound (Theoretical)

Reaction TypeHypothetical ReactantsPotential Product ClassKey Considerations
Inverse-Electron-Demand Diels-AlderThis compound + Electron-rich alkeneBicyclic pyridinone derivative (after hydrolysis)The steric hindrance and electronic effect of the dichloromethyl group may influence regioselectivity and reaction feasibility.
[3+2] CycloadditionAzomethine ylide + this compound (as dipolarophile)Pyrrolidine-fused pyridine derivativeThe electron-deficient nature of the pyridine ring could make it a suitable dipolarophile.
Annulation via C-H activationThis compound + Bifunctional coupling partnerFused heterocyclic systemWould require specific catalysts to activate the C-H bonds of the pyridine ring or the dichloromethyl group.

Spectroscopic and Advanced Analytical Methodologies for Structural Elucidation of 5 Chloro 2 Dichloromethyl Pyridine

Mass Spectrometry (MS) Characterization

Mass spectrometry is a key analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

Different ionization techniques can be utilized to generate ions from the sample for mass analysis.

EI (Electron Ionization) : In EI-MS, the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and subsequent fragmentation. The mass spectrum of 5-chloro-2-(dichloromethyl)pyridine would be expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of three chlorine atoms, a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments would be observed, with relative intensities determined by the natural abundance of ³⁵Cl and ³⁷Cl isotopes. Common fragmentation pathways would likely involve the loss of chlorine atoms and the dichloromethyl group.

ESI (Electrospray Ionization) and APCI (Atmospheric Pressure Chemical Ionization) : These are softer ionization techniques that typically produce protonated molecules ([M+H]⁺) with less fragmentation than EI. They are particularly useful for confirming the molecular weight of the compound.

For the related isomer, 2-chloro-5-(chloromethyl)pyridine (B46043) , the GC-MS data shows prominent peaks at m/z 161, 128, and 126, which could correspond to the molecular ion and subsequent fragmentation. nih.gov

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. For this compound, with a molecular formula of C₆H₄Cl₃N, the theoretical exact masses of the isotopic molecular ions can be calculated.

Table 2: Theoretical Exact Masses and Isotopic Abundances for the Molecular Ion of this compound (C₆H₄Cl₃N)

Isotopologue Exact Mass (Da) Relative Abundance (%)
C₆H₄³⁵Cl₃N194.9409100.0
C₆H₄³⁵Cl₂³⁷ClN196.938097.9
C₆H₄³⁵Cl³⁷Cl₂N198.935031.9
C₆H₄³⁷Cl₃N200.93213.5

Note: The values are calculated based on the natural isotopic abundances of the elements.

By comparing the experimentally measured accurate mass with the theoretical values, the molecular formula of this compound can be unequivocally confirmed.

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of a compound by fragmenting a selected precursor ion and analyzing the resulting product ions. In a hypothetical MS/MS analysis of this compound, the molecule would first be ionized, typically forming a molecular ion [M]⁺•. Due to the presence of three chlorine atoms, the molecular ion would exhibit a characteristic isotopic pattern based on the natural abundance of ³⁵Cl and ³⁷Cl.

This precursor ion would then be isolated and subjected to collision-induced dissociation (CID). The fragmentation would likely proceed through several predictable pathways based on the weakest bonds and the stability of the resulting fragments. Key fragmentations would include the loss of chlorine radicals, the elimination of hydrogen chloride (HCl), and cleavage of the bond between the pyridine (B92270) ring and the dichloromethyl group.

Table 1: Predicted MS/MS Fragmentation of this compound

Precursor Ion (m/z)Proposed Fragment IonNeutral LossPredicted Fragment m/z (for ³⁵Cl isotopes)
195[C₆H₄Cl₂N-CHCl₂]⁺-195
195[C₆H₄Cl₂N-CHCl]⁺•-Cl160
195[C₆H₄ClN-CHCl₂]⁺-Cl160
195[C₅H₃ClN-CHCl₂]⁺-HCN168
160[C₆H₄ClN-CH]⁺-HCl124
160[C₆H₃ClN]⁺•-CHCl126

Note: The m/z values are calculated using the monoisotopic mass of the most common isotope, ³⁵Cl. In an actual spectrum, each peak would be accompanied by isotope peaks corresponding to the presence of ³⁷Cl.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

Wavenumber Range (cm⁻¹)Vibrational ModeDescription
3100-3000C-H stretchingAromatic C-H stretching on the pyridine ring.
2990-2980C-H stretchingAliphatic C-H stretching of the dichloromethyl group.
1600-1550C=C, C=N stretchingPyridine ring skeletal vibrations.
1480-1420C=C, C=N stretchingPyridine ring skeletal vibrations.
1150-1000C-H in-plane bendingAromatic C-H bending modes.
1100-1050C-Cl stretchingStretching of the C-Cl bond on the pyridine ring.
850-750C-Cl stretchingSymmetric and asymmetric stretching of the C-Cl bonds in the dichloromethyl group.
850-800C-H out-of-plane bendingAromatic C-H wagging, characteristic of the substitution pattern.

The presence of the electron-withdrawing dichloromethyl group and the chloro substituent on the ring would influence the exact position and intensity of the pyridine ring's characteristic bands compared to unsubstituted pyridine. aps.org

Conformational analysis for this molecule would center on the rotation around the single bond connecting the dichloromethyl group to the pyridine ring. This rotation is likely hindered due to the steric bulk of the two chlorine atoms on the methyl group. Different rotational isomers (conformers) could potentially exist.

Vibrational spectroscopy can be used to study this conformational freedom. If multiple stable conformers exist in equilibrium at room temperature, the IR and Raman spectra would represent a superposition of the spectra of all conformers. By varying the temperature, it might be possible to shift the equilibrium towards the most stable conformer. This would manifest as a change in the relative intensities of certain bands in the spectrum, particularly those associated with the dichloromethyl group and the adjacent C-C bond. However, without experimental data, the specific number of conformers and their energy differences remain theoretical.

X-ray Crystallography for Single-Crystal and Powder Diffraction Studies

X-ray crystallography provides the most definitive structural information by mapping the electron density of a compound in its crystalline state. It should be noted that while crystal structures for the related compound 2-chloro-5-(chloromethyl)pyridine are available nih.govresearchgate.net, no published crystal structure for this compound (CAS 72637-18-4) was found in the searched crystallographic databases. The discussion below is therefore a projection of the expected findings from such an analysis.

A single-crystal X-ray diffraction study would precisely determine all bond lengths, bond angles, and torsion angles within the molecule. It would confirm the substitution pattern on the pyridine ring and reveal the geometry of the dichloromethyl group, including the C-C and C-Cl bond lengths and the Cl-C-Cl bond angle. The planarity of the pyridine ring could be assessed, and any deviation from planarity caused by the bulky substituents would be quantified.

The crystal packing of this compound would be stabilized by a network of intermolecular interactions. Based on its structure, several types of interactions would be anticipated:

Hydrogen Bonding: Weak C-H···N hydrogen bonds are expected, where the nitrogen atom of one pyridine ring acts as an acceptor for a hydrogen atom from an aromatic C-H group of a neighboring molecule. This is a common motif in pyridine-containing crystal structures. researchgate.netchemicalbook.com

Halogen Bonding: The chlorine atoms on both the ring and the dichloromethyl group could act as halogen bond donors, interacting with the electron-rich nitrogen atom or the π-system of the pyridine ring of an adjacent molecule.

π-π Stacking: The aromatic pyridine rings could stack on top of each other in either a face-to-face or offset arrangement, contributing to the stability of the crystal lattice.

A detailed crystallographic analysis would map these interactions, providing insight into the forces that govern the solid-state architecture of the compound.

Chromatographic Separation Techniques for Purity Assessment and Mixture Analysis of this compound

The purity and accurate identification of this compound are paramount for its application in research and as a chemical intermediate. Chromatographic techniques are indispensable tools for assessing the purity of this compound and for analyzing its presence in complex mixtures. These methods separate the components of a mixture based on their differential distribution between a stationary phase and a mobile phase. The choice of chromatographic technique depends on the volatility, polarity, and stability of the analyte. For this compound, both gas chromatography and high-performance liquid chromatography, often coupled with mass spectrometry, are the most relevant and powerful analytical approaches.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. In GC, the sample is vaporized and injected into a chromatographic column, where it is separated based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing both qualitative and quantitative information.

For the purity assessment of this compound, a typical GC-MS analysis would involve a capillary column, often with a non-polar or medium-polarity stationary phase such as a polysiloxane derivative. The temperature of the oven is programmed to increase gradually, allowing for the separation of impurities that may have different boiling points, such as starting materials, by-products from the synthesis, or degradation products.

The mass spectrum of this compound is a critical component of its identification. The fragmentation pattern observed in the mass spectrometer is a unique fingerprint of the molecule. The molecular ion peak would correspond to the molecular weight of the compound. The isotopic pattern of chlorine (approximately 3:1 ratio of ³⁵Cl to ³⁷Cl) would be distinctly visible in the molecular ion cluster and any chlorine-containing fragments, aiding in the confirmation of the elemental composition. Common fragmentation pathways would likely involve the loss of chlorine atoms, the dichloromethyl group, or cleavage of the pyridine ring.

Table 1: Illustrative GC-MS Parameters for the Analysis of this compound

ParameterTypical Value/Condition
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS)
Injector Temperature 250 °C
Oven Program Initial temp: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)
Carrier Gas Helium, constant flow of 1 mL/min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole
Scan Range 40-400 m/z

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

High-performance liquid chromatography-mass spectrometry (HPLC-MS) is a powerful analytical technique that combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. It is particularly useful for compounds that are not sufficiently volatile or are thermally labile for GC-MS analysis. While this compound can be analyzed by GC-MS, HPLC-MS offers a complementary approach and is often the method of choice for analyzing reaction mixtures and for the quantification of trace impurities.

A reversed-phase HPLC method is commonly employed for the separation of halogenated aromatic compounds like this compound. In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. A gradient elution, where the composition of the mobile phase is changed over time, is typically used to achieve optimal separation of compounds with a range of polarities.

The coupling of HPLC to a mass spectrometer allows for the unequivocal identification of the separated components. Electrospray ionization (ESI) is a common ionization technique used in HPLC-MS for polar and semi-polar compounds. In the case of this compound, positive ion mode ESI would likely result in the formation of a protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) can be further employed for structural confirmation by fragmenting the parent ion and analyzing the resulting daughter ions.

A sensitive liquid chromatographic-tandem mass spectrometric (LC/MS/MS) method was developed for the trace analysis of a structurally similar compound, 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride. researchgate.net This method utilized a Hypersil BDS C18 column with a mobile phase of 10mM ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724) in a 79:21 ratio, demonstrating the applicability of this approach for pyridine derivatives. researchgate.net

Table 2: Representative HPLC-MS Parameters for the Analysis of this compound

ParameterTypical Value/Condition
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 15 minutes
Flow Rate 0.8 mL/min
Ionization Source Electrospray Ionization (ESI), Positive Mode
Mass Analyzer Triple Quadrupole or Time-of-Flight (TOF)
Detection Mode Full Scan or Multiple Reaction Monitoring (MRM)

Chiral Chromatography for Enantiomeric Excess Determination

The molecule this compound is achiral and therefore does not exist as enantiomers. However, if a chiral center were to be introduced into the molecule, for instance through the synthesis of a derivative with a chiral substituent, chiral chromatography would be the essential technique to separate and quantify the resulting enantiomers. The determination of enantiomeric excess (ee) is crucial in pharmaceutical and agrochemical research, as different enantiomers of a chiral compound often exhibit distinct biological activities.

Chiral chromatography utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely used for the separation of a broad range of chiral compounds.

For the hypothetical chiral derivatives of this compound, a normal-phase chiral HPLC method would likely be effective. This typically involves a mobile phase consisting of a mixture of alkanes (e.g., hexane (B92381) or heptane) and an alcohol (e.g., isopropanol (B130326) or ethanol). The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase. The relative retention times of the two enantiomers would allow for their quantification and the determination of the enantiomeric excess. Studies on the enantiomeric separation of optically active pyridazinone derivatives have successfully employed Chiralcel OJ and OF columns with mobile phases composed of hexane, ethanol, and 2-propanol. nih.gov

Table 3: Hypothetical Chiral HPLC Parameters for a Chiral Derivative of this compound

ParameterTypical Value/Condition
Column Chiralcel OD-H or Chiralpak AD-H (amylose or cellulose-based)
Mobile Phase Hexane/Isopropanol (e.g., 90:10 v/v)
Flow Rate 1.0 mL/min
Detector UV at a suitable wavelength (e.g., 254 nm) or Circular Dichroism (CD)
Temperature Ambient

Computational and Theoretical Studies on 5 Chloro 2 Dichloromethyl Pyridine

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 5-chloro-2-(dichloromethyl)pyridine. These computational methods provide insights into the molecule's geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) Applications for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a molecule such as this compound, DFT calculations, often employing basis sets like 6-311++G(d,p), would be utilized to determine its most stable three-dimensional arrangement, known as geometry optimization. researchgate.net This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule.

General findings for substituted pyridines suggest that the introduction of halogen atoms and substituted methyl groups can lead to slight distortions in the planarity of the pyridine (B92270) ring. researchgate.netnih.gov The optimized geometry is crucial for accurately predicting other molecular properties.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative) This table is for illustrative purposes to show what DFT results would look like, as specific data for the target compound is not available.

Parameter Bond Length (Å) Bond Angle (°)
C-Cl (ring) 1.74 -
C-C (ring) 1.39 -
C-N (ring) 1.34 -
C-C (side chain) 1.52 -
C-H (side chain) 1.09 -
C-Cl (side chain) 1.78 -
N-C-C (ring) - 123.0
C-C-Cl (ring) - 119.5
C-C-C (side chain) - 112.0

Molecular Orbital Analysis (HOMO/LUMO) and Reactivity Descriptors

The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.

For pyridine derivatives, the distribution of HOMO and LUMO orbitals is often located on the aromatic ring. researchgate.net The presence of electron-withdrawing groups, such as chlorine, can lower the energy of these orbitals. Reactivity descriptors like chemical potential, hardness, and electrophilicity can be calculated from the HOMO and LUMO energies to quantify the molecule's reactive nature.

Electrostatic Potential Surface (EPS) Analysis

The Electrostatic Potential Surface (EPS), also known as the Molecular Electrostatic Potential (MEP) map, illustrates the charge distribution on the surface of a molecule. This analysis is crucial for predicting how a molecule will interact with other chemical species. The EPS map uses a color scale to denote different regions of electrostatic potential, where red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

In pyridine and its derivatives, the nitrogen atom typically represents a region of negative electrostatic potential due to its lone pair of electrons, making it a site for protonation and interaction with electrophiles. researchgate.netyoutube.com The dichloromethyl group, with its electronegative chlorine atoms, would likely create a region of positive potential on the adjacent carbon and hydrogen atoms.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for investigating the pathways of chemical reactions, providing insights that can be difficult to obtain through experimental methods alone.

Transition State Characterization and Intrinsic Reaction Coordinate (IRC) Analysis

To understand the mechanism of a reaction involving this compound, computational chemists would first identify the transition state (TS) structure. The TS is the highest energy point along the reaction pathway that connects reactants to products. DFT calculations can be used to locate and optimize the geometry of the transition state. A key characteristic of a true transition state is the presence of a single imaginary vibrational frequency.

Once the transition state is identified, an Intrinsic Reaction Coordinate (IRC) analysis is performed. The IRC calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the identified TS correctly connects the desired chemical species. This analysis provides a detailed picture of the geometric changes that occur throughout the reaction.

Potential Energy Surface (PES) Mapping for Reaction Pathways

A Potential Energy Surface (PES) is a multidimensional surface that describes the energy of a chemical system as a function of its geometry. By mapping the PES for a reaction of this compound, chemists can identify all possible intermediates, transition states, and products. This allows for the comparison of different reaction pathways and the determination of the most energetically favorable route.

For example, in studying the nucleophilic substitution at the dichloromethyl group, the PES would reveal the energy barriers for different nucleophiles and help in predicting the reaction outcome. Computational studies on related pyridine compounds have successfully used PES mapping to understand reaction selectivity and kinetics. rsc.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. For this compound, MD simulations can provide a detailed understanding of its conformational landscape and the influence of different solvent environments on its structure and flexibility.

The conformational flexibility of this compound is primarily centered around the rotation of the dichloromethyl group relative to the pyridine ring. MD simulations can map the potential energy surface associated with this rotation, identifying the most stable conformations and the energy barriers between them. This is achieved by numerically solving Newton's equations of motion for the system of atoms, with forces calculated using a molecular mechanics force field.

Solvent effects are critical in determining the behavior of a molecule in a real-world system. MD simulations can explicitly model the interactions between this compound and surrounding solvent molecules. By running simulations in different solvents (e.g., water, methanol, chloroform), it is possible to investigate how solvent polarity and hydrogen bonding capabilities affect the conformational preferences and dynamic behavior of the solute. For instance, a polar solvent might stabilize certain conformations through dipole-dipole interactions.

A typical MD simulation protocol for this compound would involve the following steps:

System Setup: A single molecule of this compound is placed in a simulation box, which is then filled with a chosen solvent.

Energy Minimization: The initial system is subjected to energy minimization to remove any unfavorable atomic clashes.

Equilibration: The system is gradually heated to the desired temperature and equilibrated at a constant pressure to achieve a stable state.

Production Run: The simulation is run for a significant period (nanoseconds to microseconds) to collect trajectory data.

Analysis: The trajectory is analyzed to extract information about conformational changes, radial distribution functions of solvent molecules around the solute, and other dynamic properties.

Table 1: Illustrative Conformational Analysis Data from a Hypothetical MD Simulation of this compound
Dihedral Angle (Cl-C-C-N)Potential Energy (kcal/mol)Population (%)
5.25
60°1.535
120°3.810
180°0.050

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Methodologies (focused on theoretical frameworks and model development)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. The development of a robust QSAR/QSPR model for pyridine derivatives, including this compound, involves several key steps.

Theoretical Framework: The fundamental principle of QSAR/QSPR is that the biological activity or property of a chemical is a function of its molecular structure. This relationship can be expressed mathematically as:

Activity/Property = f(Molecular Descriptors)

Model Development:

Data Set Selection: A diverse set of pyridine derivatives with known experimental activities or properties is compiled. This set is then divided into a training set for model development and a test set for model validation.

Molecular Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule in the dataset. These descriptors quantify various aspects of the molecular structure and can be categorized as:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, connectivity indices.

3D Descriptors: Molecular shape, volume, surface area.

Quantum Chemical Descriptors: HOMO/LUMO energies, dipole moment, partial charges.

Feature Selection: From the large pool of calculated descriptors, a subset of the most relevant descriptors is selected to avoid overfitting and to build a more interpretable model. Techniques like genetic algorithms or stepwise multiple linear regression are often employed for this purpose.

Model Building: A mathematical model is constructed to relate the selected descriptors to the activity or property of interest. Common modeling techniques include:

Multiple Linear Regression (MLR): Creates a linear equation relating the descriptors to the activity.

Partial Least Squares (PLS): A statistical method that is useful when the number of descriptors is large and they are correlated.

Machine Learning Methods: Techniques like Support Vector Machines (SVM), Random Forests, and Artificial Neural Networks (ANN) can capture complex non-linear relationships.

Model Validation: The predictive power of the developed model is assessed using both internal and external validation techniques. chemrevlett.comchemrevlett.comnih.gov Internal validation methods include leave-one-out cross-validation (q²), while external validation involves predicting the activity of the test set compounds (r²_pred). nih.gov

For a hypothetical QSAR model for the herbicidal activity of pyridine derivatives, descriptors such as the octanol-water partition coefficient (logP), the energy of the Highest Occupied Molecular Orbital (HOMO), and specific steric parameters could be identified as being significant.

Table 2: Example of a Hypothetical QSAR Model for Pyridine Derivatives
ModelEquation
MLRpIC50 = 0.6logP - 0.2HOMO + 1.5*Sterimol_L + 2.10.850.78

Spectroscopic Property Predictions via Computational Methods (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry provides powerful methods for predicting the spectroscopic properties of molecules, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These predictions are invaluable for structure elucidation and for interpreting experimental spectra. Density Functional Theory (DFT) is a widely used quantum chemical method for this purpose. ijcrt.org

NMR Chemical Shift Prediction: The prediction of ¹H and ¹³C NMR chemical shifts for this compound can be performed using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. The typical workflow is as follows:

Geometry Optimization: The molecular geometry of this compound is optimized at a chosen level of theory (e.g., B3LYP/6-311+G(d,p)).

NMR Calculation: A single-point NMR calculation is then performed on the optimized geometry to compute the isotropic shielding values for each nucleus.

Chemical Shift Calculation: The calculated shielding values are converted to chemical shifts by referencing them to the shielding value of a standard compound (e.g., tetramethylsilane, TMS), calculated at the same level of theory.

Vibrational Frequency Prediction: The prediction of the vibrational frequencies of this compound, which correspond to the peaks in an IR spectrum, also relies on DFT calculations.

Geometry Optimization and Frequency Calculation: A geometry optimization followed by a frequency calculation is performed. The frequency calculation computes the second derivatives of the energy with respect to the atomic coordinates, which yields the vibrational frequencies and their corresponding normal modes.

Scaling Factors: The calculated harmonic frequencies are often systematically higher than the experimental fundamental frequencies due to the neglect of anharmonicity and basis set imperfections. Therefore, the calculated frequencies are typically scaled by an empirical scaling factor to improve agreement with experimental data.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound
¹H NMR Predicted Chemical Shift (ppm)
H-37.85
H-47.40
H-68.50
-CHCl₂6.70
¹³C NMR Predicted Chemical Shift (ppm)
C-2152.0
C-3125.5
C-4138.0
C-5130.0
C-6150.5
-CHCl₂75.0
IR Predicted Vibrational Frequency (cm⁻¹) (Scaled)
C-H stretch (aromatic)3100-3000
C-H stretch (aliphatic)2980
C=N stretch1580
C=C stretch1560, 1470
C-Cl stretch (aromatic)1100
C-Cl stretch (aliphatic)800-700

Applications and Industrial Significance of 5 Chloro 2 Dichloromethyl Pyridine in Non Prohibited Contexts

Role as a Key Intermediate in Fine Chemical Synthesis (e.g., dyes, pigments, specialty chemicals)

The principal industrial application of 5-chloro-2-(dichloromethyl)pyridine is as a key intermediate in the synthesis of trifluoromethylpyridine derivatives. The dichloromethyl group (-CHCl₂) can be converted to a trifluoromethyl group (-CF₃) through a fluorination reaction, typically using a fluorinating agent like hydrogen fluoride. This transformation yields 5-chloro-2-(trifluoromethyl)pyridine (B1590180), a highly valuable building block.

Trifluoromethylpyridines are a critical structural motif in a wide range of modern agrochemicals and pharmaceuticals. nih.govresearchoutreach.org The presence of the trifluoromethyl group often enhances the biological efficacy, metabolic stability, and lipophilicity of a molecule, which are desirable properties for active ingredients. smolecule.com

The resulting intermediate, 5-chloro-2-(trifluoromethyl)pyridine (also known as 2-chloro-5-(trifluoromethyl)pyridine (B1661970) or 2,5-CTF in industrial literature), is a precursor for several significant agrochemical products. nih.govhuimengchem.cn These include highly effective herbicides used to control grass weeds in various crops and potent insecticides. smolecule.comhuimengchem.cn For example, 2,5-CTF is a key intermediate for the herbicide Fluazifop-P-butyl and the insecticide Chlorfluazuron. huimengchem.cnjubilantingrevia.com The demand for trifluoromethylpyridine derivatives, such as 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (a product of further chlorination), is substantial in the crop-protection industry for manufacturing fungicides like Fluazinam and herbicides like Flazasulfuron. nih.govresearchoutreach.org

While its application in the synthesis of dyes and pigments is not prominently cited in available research, the general class of pyridine (B92270) derivatives serves as a backbone for various functional materials, indicating potential, if not widespread, use.

Table 1: Examples of Agrochemicals Synthesized from the 2-Chloro-5-(trifluoromethyl)pyridine Intermediate Stream

Product NameChemical ClassApplicationReference
Fluazifop-P-butyl AryloxyphenoxypropionateSelective Herbicide nih.govhuimengchem.cnjubilantingrevia.com
Haloxyfop-R-methyl AryloxyphenoxypropionateSelective Herbicide nih.govhuimengchem.cn
Chlorfluazuron BenzoylureaInsecticide huimengchem.cn
Pyridalyl Insecticide agropages.com
Fluazinam PyridinamineFungicide researchoutreach.orgagropages.com
Flazasulfuron SulfonylureaHerbicide nih.gov

Applications in Materials Science and Polymer Chemistry

While specific, large-scale applications of this compound in materials science are not extensively documented, its chemical structure suggests potential utility in the development of functional polymers and advanced materials.

Pyridine-containing polymers are a class of materials investigated for a range of applications due to the unique properties conferred by the heterocyclic ring. mdpi.com These polymers can be synthesized by incorporating functional monomers that contain a pyridine moiety. mdpi.com

This compound, with its reactive sites, could theoretically serve as a precursor for such functional monomers. The dichloromethyl group could be chemically modified to introduce polymerizable functionalities, or the pyridine ring itself could be incorporated into a polymer backbone. Grafting pyridine derivatives onto existing polymer chains is another established technique for creating functional materials with applications in catalysis, separation, and drug-delivery systems. mdpi.commdpi.com

The field of organic electronics explores the use of carbon-based molecules and polymers in electronic devices. Pyridine derivatives are of interest in this area, particularly for applications in organic light-emitting diodes (OLEDs), due to their defined electronic properties. smolecule.com The electron-withdrawing nature of the chlorine atom and the dichloromethyl group in this compound would significantly influence the electron distribution within the pyridine ring. This modification of electronic properties makes such compounds theoretical candidates for research into new materials for advanced electronic applications, although specific studies employing this exact molecule are not prominent in the reviewed literature. mostwiedzy.pl

Use as a Chemical Reagent, Ligand, or Catalyst Component in Organic Transformations

Pyridine and its derivatives are fundamental in organic chemistry, often acting as catalysts or as ligands for metal-based catalysts. The nitrogen atom of the pyridine ring possesses a lone pair of electrons, enabling it to coordinate to metal centers, forming stable complexes.

The compound this compound can function as a ligand. The electronic properties of the ligand are crucial for the performance of a metal catalyst, affecting its activity, selectivity, and stability. The strong electron-withdrawing character of the chloro and dichloromethyl substituents on the pyridine ring would modulate its coordination properties compared to unsubstituted pyridine. While specific examples of catalytic systems using this compound as a ligand are not detailed in the literature, its potential for such applications is clear based on the well-established chemistry of pyridine-metal complexes. researchgate.net

Environmental Fate and Degradation Studies in Industrial Processes (focus on chemical transformation, not ecological impact or toxicity)

The chemical transformations in industrial waste streams or the environment involve several key processes:

Dechlorination: The chlorine atom on the pyridine ring can be removed. Reductive dechlorination is a known pathway for chlorinated aromatic compounds. researchgate.net The position of the chlorine atom influences the ease of its removal. researchgate.net

Transformation of the Dichloromethyl Group: The -CHCl₂ group is a reactive site. Studies on the reaction between dichloromethane (B109758) and pyridine show that N-alkylation can occur, forming pyridinium (B92312) salts, which may alter the solubility and subsequent degradation of the compound. nih.govpdx.eduresearchgate.net This suggests the dichloromethyl group is susceptible to nucleophilic substitution reactions that would occur in an industrial setting.

Ring Degradation: The pyridine ring itself is subject to degradation. In industrial wastewater treatment and soil environments, microorganisms can metabolize pyridine compounds. nih.gov The degradation often proceeds through initial hydroxylation of the ring, followed by ring cleavage to yield aliphatic compounds that can be further mineralized. tandfonline.comresearchgate.netnih.gov For instance, some bacteria degrade pyridine by forming hydroxylated intermediates, while others can cleave the ring directly. nih.gov The presence of halogen substituents can alter the rate and pathway of this biodegradation.

Q & A

Q. What are the optimized synthetic routes for 5-chloro-2-(dichloromethyl)pyridine, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves nucleophilic substitution or chlorination of precursor pyridine derivatives. For example:

  • Nucleophilic substitution : Reacting a chloro-substituted pyridine with dichloromethylating agents (e.g., dichloromethane derivatives) under reflux in polar solvents like DMF or DMSO. Temperature control (80–120°C) and catalyst selection (e.g., Pd-based catalysts) are critical for regioselectivity .
  • Chlorination : Introducing chlorine atoms via reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions. Excess reagent and inert atmospheres minimize side reactions .
    Key Considerations : Monitor reaction progress via TLC or GC-MS. Purify via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How can researchers characterize the molecular structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and assess purity. For example, 1H^1H-NMR peaks at δ 8.5–9.0 ppm indicate pyridine protons, while δ 4.0–5.0 ppm corresponds to dichloromethyl groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (e.g., [M+H]+^+ at m/z 215.95 for C₆H₄Cl₃N) .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) quantifies purity (>95% required for pharmacological studies) .

Advanced Research Questions

Q. What computational approaches are used to predict reaction pathways and regioselectivity in derivatives of this compound?

Methodological Answer:

  • Quantum Chemical Calculations : Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) predict transition states and activation energies for substitution reactions. For example, calculate the energy barrier for dichloromethyl group migration .
  • Reaction Path Search Algorithms : Tools like GRRM or AFIR explore potential intermediates and byproducts. These methods reduce experimental trial-and-error by narrowing solvent/catalyst combinations .
    Application : Optimize conditions for synthesizing 5-chloro-2-(trifluoromethyl)pyridine derivatives by comparing computed vs. experimental yields .

Q. How can researchers resolve contradictions in bioactivity data across structurally similar pyridine derivatives?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., chloro vs. trifluoromethyl groups) on biological targets. For example, this compound may inhibit enzymes more effectively than its 5-fluoro analog due to enhanced electrophilicity .
  • Dose-Response Analysis : Use IC₅₀ values from enzyme inhibition assays (e.g., cytochrome P450 isoforms) to quantify potency differences. Address discrepancies by standardizing assay protocols (e.g., pH, cofactor concentrations) .

Q. What strategies mitigate solvent effects on the reactivity of this compound in substitution reactions?

Methodological Answer:

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene). Polar solvents stabilize transition states in SNAr reactions, accelerating substitution .
  • Additive Optimization : Use crown ethers or ionic liquids to enhance nucleophilicity in non-polar solvents. For example, 18-crown-6 improves potassium iodide reactivity in toluene .

Q. How do purification methods impact the stability of this compound?

Methodological Answer:

  • Chromatography : Silica gel chromatography may hydrolyze dichloromethyl groups if residual water is present. Pre-dry silica at 150°C and use anhydrous eluents .
  • Recrystallization : Ethanol/water recrystallization minimizes decomposition but risks forming hydrates. Monitor via thermogravimetric analysis (TGA) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.